molecular formula C17H22FN3O2 B8336643 Tert-butyl 4-(3-cyano-4-fluorobenzyl)piperazine-1-carboxylate

Tert-butyl 4-(3-cyano-4-fluorobenzyl)piperazine-1-carboxylate

Cat. No.: B8336643
M. Wt: 319.37 g/mol
InChI Key: ZDSSZNYRFLCYMK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-cyano-4-fluorobenzyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H22FN3O2 and its molecular weight is 319.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H22FN3O2

Molecular Weight

319.37 g/mol

IUPAC Name

tert-butyl 4-[(3-cyano-4-fluorophenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H22FN3O2/c1-17(2,3)23-16(22)21-8-6-20(7-9-21)12-13-4-5-15(18)14(10-13)11-19/h4-5,10H,6-9,12H2,1-3H3

InChI Key

ZDSSZNYRFLCYMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=C(C=C2)F)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-Fluoro-5-formylbenzonitrile (25 g, 167.6 mmol, 1.0 equiv.) was dissolved in CH2Cl2 (450 mL) at RT. To this solution was added tert-butyl piperazine-1-carboxylate (31.2 g, 167.6 mmol, 1 equiv.) followed by the portion-wise addition of sodium triacetoxyborohydride (49.7 g, 234.6 mmol, 1.4 equiv.). The reaction vessel was placed under an atmosphere of nitrogen and allowed to stir at room temperature for 1 hour. Saturated NaHCO3 was added and the resultant mixture stirred for 10 minutes. The mixture was concentrated under reduced pressure, diluted with EtOAc (700 mL), and extracted into IN KHSO4 (3×150 mL). The aqueous layer was basified to pH 10 using 50% NaOH solution, saturated with NaCl, extracted into DCM (2×100 mL) and EtOAc (1×200 mL), and dried over Na2SO4. Concentration in vacuo resulted in the isolation of 10.2 g of tert-butyl 4-(3-cyano-4-fluorobenzyl)piperazine-1-carboxylate.
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